E3 ligase Ligand-Linker Conjugates 8

Vue d'ensemble

Description

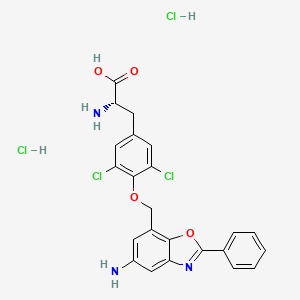

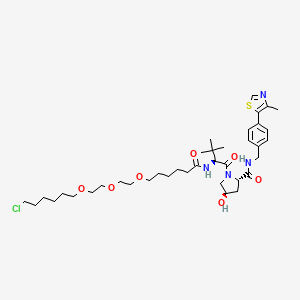

VH032-C6-PEG3-C4-Cl, également connu sous le nom de (S,R,S)-AHPC-C6-PEG3-C4-Cl, est un conjugué de ligands pour la ligase E3 ubiquitine et un lieur de 20 atomes de longueur. Ce composé incorpore le ligand de von Hippel-Lindau (VHL) basé sur (S,R,S)-AHPC et un lieur à base d'alkyle/éther. Il est capable d'induire la dégradation de GFP-HaloTag7 dans des tests cellulaires .

Applications De Recherche Scientifique

VH032-C6-PEG3-C4-Cl has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs).

Biology: Employed in cell-based assays to induce the degradation of specific proteins, such as GFP-HaloTag7.

Medicine: Investigated for its potential in targeted protein degradation therapies, particularly in cancer research.

Industry: Utilized in the development of new therapeutic agents and research tools

Mécanisme D'action

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 8 is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach to the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

This compound operates by forming PROTACs (Proteolysis-Targeting Chimeras) . These are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates .

Pharmacokinetics

The efficacy and selectivity of molecules inducing protein degradation, like protacs, depend on their affinity to the target protein but also on the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .

Result of Action

The result of the action of this compound is the ubiquitination-mediated degradation of cancer-promoting proteins . This process plays a vital role during posttranslational modification . The ubiquitin-proteasome degradation pathway is one of the most important mechanisms for controlling the levels of protein expression .

Action Environment

It’s known that the efficacy and selectivity of molecules inducing protein degradation, like protacs, can be influenced by the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Safety and Hazards

Orientations Futures

E3 ligases might be involved in regulating various biological processes and cellular responses to stress signal associated with cancer development . Thanks to their multi-functions, E3 ligases can be a promising target of cancer therapy . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .

Analyse Biochimique

Biochemical Properties

E3 Ligase Ligand-Linker Conjugates 8 interacts with various enzymes and proteins. It plays a significant role in the ubiquitination process, transferring ubiquitin protein to attach the lysine site of targeted substrates . The this compound, in particular, provides regulatory specificity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating the degradation of over 80% of proteins in cells . Its dysregulation has been revealed in most hallmarks of cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. It selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression . It interacts with various enzymes in this pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de VH032-C6-PEG3-C4-Cl implique la conjugaison de ligands pour la ligase E3 ubiquitine avec un lieur de 20 atomes de longueur. Le connecteur du lieur est un groupe halogène. La synthèse implique généralement les étapes suivantes :

Formation du ligand VHL : Le ligand VHL est synthétisé sur la base de la structure (S,R,S)-AHPC.

Fixation du lieur : Un lieur à base d'alkyle/éther est fixé au ligand VHL.

Conjugaison finale : La dernière étape implique la conjugaison du lieur au groupe halogène, formant VH032-C6-PEG3-C4-Cl

Méthodes de production industrielle

Les méthodes de production industrielle pour VH032-C6-PEG3-C4-Cl ne sont pas largement documentées.

Analyse Des Réactions Chimiques

Types de réactions

VH032-C6-PEG3-C4-Cl subit divers types de réactions chimiques, notamment :

Réactions de substitution : Le groupe halogène dans le lieur peut participer à des réactions de substitution.

Réactions de conjugaison : Le composé peut être conjugué avec d'autres molécules, telles que des inhibiteurs puissants de la tyrosine kinase (TKI) comme le bosutinib et le dasatinib

Réactifs et conditions courants

Les réactifs et conditions courants utilisés dans les réactions impliquant VH032-C6-PEG3-C4-Cl comprennent :

Solvants : Le diméthylsulfoxyde (DMSO) et l'éthanol sont des solvants couramment utilisés.

Catalyseurs : Divers catalyseurs peuvent être utilisés en fonction de la réaction spécifique

Principaux produits

Les principaux produits formés à partir de réactions impliquant VH032-C6-PEG3-C4-Cl comprennent des conjugués avec d'autres molécules, telles que les TKI, qui peuvent médiatiser la dégradation des protéines cibles en détournant la ligase E3 ubiquitine .

Applications de la recherche scientifique

VH032-C6-PEG3-C4-Cl a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif dans la synthèse de chimères de ciblage de la protéolyse (PROTAC).

Biologie : Employé dans des tests cellulaires pour induire la dégradation de protéines spécifiques, telles que GFP-HaloTag7.

Médecine : Enquête sur son potentiel dans les thérapies de dégradation ciblée des protéines, en particulier dans la recherche sur le cancer.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et outils de recherche

Mécanisme d'action

VH032-C6-PEG3-C4-Cl exerce ses effets en induisant la dégradation des protéines cibles par le système ubiquitine-protéasome. Le composé se lie à la ligase E3 ubiquitine VHL, qui marque la protéine cible pour la dégradation par le protéasome. Ce processus implique les étapes suivantes :

Liaison au ligand VHL : VH032-C6-PEG3-C4-Cl se lie au ligand VHL.

Recrutement de la protéine cible : Le composé recrute la protéine cible vers la ligase E3 ubiquitine VHL.

Ubiquitination : La protéine cible est ubiquitinée, la marquant pour la dégradation.

Dégradation protéasomique : La protéine ubiquitinée est dégradée par le protéasome

Comparaison Avec Des Composés Similaires

Composés similaires

VH032-PEG5-C6-Cl : Un autre conjugué de ligands pour la ligase E3 ubiquitine avec un lieur de 21 atomes de longueur.

VH032-PEG6-C4-Cl : Un composé similaire avec un lieur PEG de 6 unités.

Unicité

VH032-C6-PEG3-C4-Cl est unique en raison de sa combinaison spécifique du ligand VHL basé sur (S,R,S)-AHPC et du lieur à base d'alkyle/éther de 20 atomes de longueur. Cette combinaison permet une dégradation efficace des protéines cibles dans des tests cellulaires .

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRLOIWXHCPWFF-MEEYNGGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59ClN4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

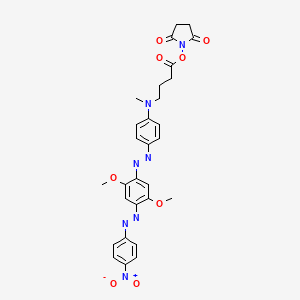

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)